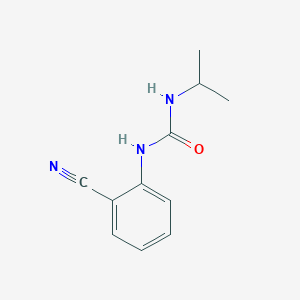
N-(2-cyanophenyl)-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It can be used as a suitable starting compound for the synthesis of fused heterocyclic compounds and their precursors .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .Molecular Structure Analysis
The molecular formula of “N-(2-Cyanophenyl)formamide” is C8H6N2O, with an average mass of 146.146 Da .Chemical Reactions Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in the reaction of 2-isothiocyanatobenzonitrile with sulfuryl chloride or gaseous chlorine .Physical And Chemical Properties Analysis
“N-(2-cyanophenyl)picolinamide” has a molecular weight of 223.23 and is a solid at room temperature .Scientific Research Applications
Isotachophoresis in Biomolecular Reactions
Isotachophoresis (ITP) has been applied to automate and accelerate chemical reactions, notably those involving biomolecular reactants such as nucleic acids and proteins. ITP is versatile, requiring no specific geometric design, and is compatible with a wide range of microfluidic and automated platforms. This technique has demonstrated significant acceleration of nucleic acid assays and enhanced detection assays, which could be relevant for studying the interactions and properties of specific chemical compounds, including "N-(2-cyanophenyl)-N'-isopropylurea" (Eid & Santiago, 2017).
Microbial Production of Propanol
Research on the microbial production of value-added molecules, such as propanol from renewable resources, illustrates the intersection of biochemical and chemical engineering disciplines. This area explores synthetic pathways and fermentation conditions to optimize product yields, which could offer insights into the production processes for chemicals related to "this compound" (Walther & François, 2016).
Cyclodextrins in Drug Delivery
Cyclodextrins have been widely studied for their ability to form inclusion complexes, enhancing the solubility and stability of pharmaceuticals. Their application in drug delivery systems, among other uses, could be relevant when considering the solubility and delivery mechanisms for compounds like "this compound" (Sharma & Baldi, 2016).
Stable Isotope Biogeochemistry in Ecology
The use of stable isotope analysis in ecological studies demonstrates the power of chemical techniques to elucidate dietary habits, movement patterns, and physiology of marine mammals. Similar isotopic techniques could potentially be applied to trace the environmental fate or biological impacts of specific chemical compounds, including "this compound" (Irrgeher & Prohaska, 2015).
Mechanism of Action
Target of Action
Compounds like “N-(2-cyanophenyl)-N’-isopropylurea” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the target molecule. This could inhibit the target’s normal function, or it could modify the target’s function in some way .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a key step in a metabolic pathway, leading to a decrease in the production of certain substances in the body .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could all affect its ADME properties .
Result of Action
The ultimate effect of the compound would depend on its specific mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of certain cells to reducing inflammation or pain .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-cyanophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJGBYXFOEGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

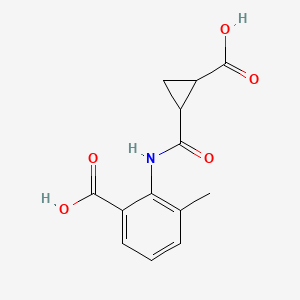
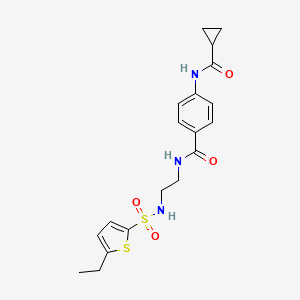
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2575958.png)
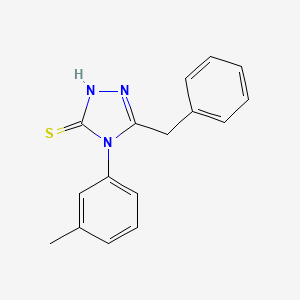
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

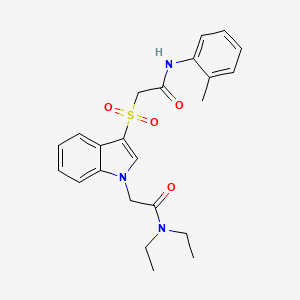
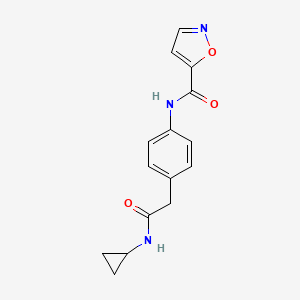
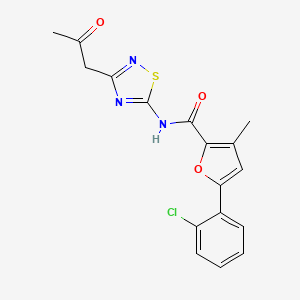
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
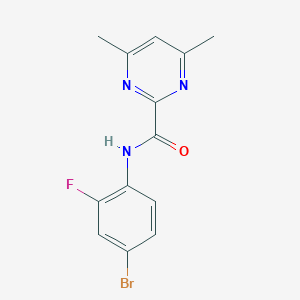
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)